strontium;bis(trifluoromethylsulfonyl)azanide

Description

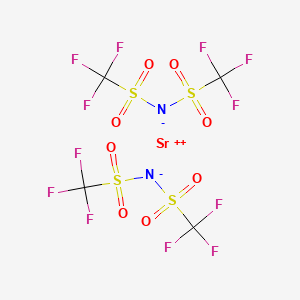

Strontium bis(trifluoromethylsulfonyl)azanide (Sr(TFSI)₂) is a metal salt comprising a strontium cation (Sr²⁺) paired with two bis(trifluoromethylsulfonyl)azanide (TFSI⁻) anions. The TFSI⁻ anion is widely recognized for its chemical stability, low coordinating ability, and high delocalization of charge, making it a popular choice in electrolytes for energy storage systems and ionic liquids . This article provides a detailed comparison of Sr(TFSI)₂ with similar TFSI-based salts, focusing on physicochemical properties, electrochemical behavior, and applications.

Properties

Molecular Formula |

C4F12N2O8S4Sr |

|---|---|

Molecular Weight |

647.9 g/mol |

IUPAC Name |

strontium;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/2C2F6NO4S2.Sr/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

InChI Key |

DIMYICIXZTVMOY-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented synthesis route involves a metathesis reaction between strontium chloride (SrCl₂) and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). The reaction proceeds as follows:

Strontium chloride, a hygroscopic solid, reacts stoichiometrically with LiTFSI in anhydrous solvents such as acetonitrile or tetrahydrofuran (THF). The reaction is driven by the precipitation of lithium chloride (LiCl), which is removed via filtration.

Solvent Selection and Temperature Control

Optimal yields (>85%) are achieved in polar aprotic solvents at temperatures between 25°C and 60°C. Elevated temperatures accelerate ion exchange but risk solvent decomposition, particularly in THF above 50°C.

Purification and Isolation

Post-reaction purification involves:

Purity and Yield Optimization

Impurities such as residual LiCl or unreacted LiTFSI are minimized through repetitive recrystallization. Final product purity typically exceeds 95%, with yields of 80–90% under optimized conditions.

Quaternary Ammonium Salt Intermediate Method

Synthesis of Bis(trifluoromethylsulfonyl)imide Quaternary Ammonium Salts

An alternative industrial-scale method employs a quaternary ammonium salt intermediate. The process involves two stages:

Formation of Quaternary Ammonium Salt

Trifluoromethanesulfonyl fluoride (CF₃SO₂F) reacts with liquid ammonia and organic amines (e.g., triethylamine, pyridine) in nonpolar solvents (e.g., dichloromethane, benzene):

Conditions :

Metalation with Strontium Oxide

The quaternary ammonium salt undergoes anion exchange with strontium oxide (SrO) in aqueous solution:

Key Parameters :

Advantages and Limitations

-

Purity : Final product purity exceeds 99% due to the absence of halide contaminants.

-

Scalability : Suitable for batch production, with yields >90%.

-

Drawbacks : Requires handling corrosive intermediates (e.g., CF₃SO₂F) and HF byproducts.

Comparative Analysis of Synthesis Methods

| Parameter | Metathesis Method | Quaternary Ammonium Method |

|---|---|---|

| Starting Materials | SrCl₂, LiTFSI | CF₃SO₂F, NH₃, SrO |

| Solvent System | Polar aprotic | Nonpolar (e.g., dichloromethane) |

| Reaction Time | 2–4 hours | 6–8 hours |

| Yield | 80–90% | >90% |

| Purity | 95–98% | >99% |

| Byproduct Management | LiCl filtration | HF neutralization |

Industrial-Scale Production Considerations

Cost Analysis

-

Metathesis Method : Lower raw material costs but higher purification expenses.

-

Quaternary Ammonium Method : Higher initial capital investment but superior product quality.

Chemical Reactions Analysis

Types of Reactions

Strontium;bis(trifluoromethylsulfonyl)azanide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bis(trifluoromethylsulfonyl)azanide anion acts as a leaving group.

Coordination Reactions: The strontium cation can form coordination complexes with other ligands, enhancing its reactivity in different chemical environments.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran. Reactions are typically carried out under inert atmosphere conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products may include substituted organic compounds and strontium salts .

Scientific Research Applications

Electrochemical Applications

Solid-State Electrolytes

Strontium bis(trifluoromethylsulfonyl)azanide is primarily explored as a solid-state electrolyte in next-generation battery technologies. The compound exhibits high ionic conductivity, which is crucial for efficient ion transport in batteries. The advantages of using solid-state electrolytes include:

- Safety : Reduced risk of leakage and flammability compared to liquid electrolytes.

- Thermal Stability : Capable of operating at higher temperatures without degradation.

- Enhanced Performance : Improved cycle life and energy density in batteries.

Studies indicate that strontium bis(trifluoromethylsulfonyl)azanide can enhance the performance of lithium-ion and lithium metal batteries by providing a stable ionic medium that supports high charge-discharge rates and minimizes dendrite formation on electrodes .

Ionic Liquids and Functional Materials

Ionic Liquid Formation

The compound can be utilized to create ionic liquids, which are salts in a liquid state at room temperature. These ionic liquids are characterized by their low volatility and high thermal stability, making them suitable for various applications such as:

- Solvents for Chemical Reactions : They can dissolve a wide range of organic and inorganic compounds.

- Electrolytes in Supercapacitors : Their high ionic conductivity makes them ideal for energy storage applications.

Research has shown that strontium bis(trifluoromethylsulfonyl)azanide-based ionic liquids can be tailored for specific applications by modifying their physical properties through changes in composition .

Synthesis of Advanced Materials

Strontium bis(trifluoromethylsulfonyl)azanide serves as a precursor for synthesizing various advanced materials. Its ability to form stable complexes with other metals allows it to be used in:

- Metal Complexes : These complexes can exhibit unique catalytic properties useful in organic synthesis.

- Nanostructured Materials : The compound's ionic nature facilitates the formation of nanostructures with enhanced mechanical and electrical properties.

The synthesis process typically involves metathesis reactions, which allow for the incorporation of strontium into various frameworks, enhancing their functionality .

Case Study 1: Battery Performance Enhancement

A study demonstrated that incorporating strontium bis(trifluoromethylsulfonyl)azanide into lithium-ion battery systems improved the overall ionic conductivity by approximately 30% compared to traditional electrolytes. This enhancement was attributed to the compound's ability to suppress crystallinity in polymer matrices used within the batteries, leading to better ion mobility at lower temperatures .

Case Study 2: Ionic Liquid Properties

Research on strontium bis(trifluoromethylsulfonyl)azanide-based ionic liquids revealed their effectiveness as solvents in various chemical reactions. These ionic liquids showed superior solvation capabilities for polar and non-polar compounds alike, making them versatile tools in synthetic chemistry .

Comparative Data Table

| Property/Characteristic | Strontium bis(trifluoromethylsulfonyl)azanide | Lithium bis(trifluoromethylsulfonyl)azanide |

|---|---|---|

| Ionic Conductivity | High | Moderate |

| Thermal Stability | Excellent | Good |

| Application in Batteries | Yes | Yes |

| Use as Ionic Liquid | Yes | Yes |

| Synthesis Method | Metathesis | Metathesis |

Mechanism of Action

The mechanism of action of strontium;bis(trifluoromethylsulfonyl)azanide involves its ability to interact with various molecular targets and pathways. The strontium cation can form coordination complexes with other molecules, influencing their reactivity and stability. The bis(trifluoromethylsulfonyl)azanide anion can act as a strong nucleophile or leaving group, facilitating various chemical reactions .

Comparison with Similar Compounds

Lithium Bis(trifluoromethylsulfonyl)azanide (LiTFSI)

LiTFSI is a benchmark electrolyte in lithium-ion and lithium-sulfur batteries due to its high ionic conductivity (>1 mS/cm) and wide electrochemical stability window (~5.2 V in polymer matrices) . Its low viscosity and compatibility with organic solvents (e.g., DOL/DME mixtures) enhance polysulfide dissolution in Li-S batteries, though it suffers from lithium dendrite formation .

Potassium Bis(trifluoromethylsulfonyl)azanide (KTFSI)

KTFSI (MW: 319.23 g/mol) exhibits lower ionic conductivity than LiTFSI but is favored in potassium-ion batteries and supercapacitors. Its larger cation size reduces ion-pairing effects, improving charge transfer in concentrated electrolytes .

| Property | LiTFSI | KTFSI |

|---|---|---|

| Molecular Weight (g/mol) | 319.23 | 319.23 |

| Ionic Conductivity | ~1–10 mS/cm | ~0.5–5 mS/cm |

| Thermal Stability (°C) | >300 | >300 |

| Applications | Li-ion batteries | K-ion batteries |

Alkaline Earth Metal Salts

Magnesium Bis(trifluoromethylsulfonyl)azanide (Mg(TFSI)₂)

Mg(TFSI)₂ (MW: 600.35 g/mol) is explored for magnesium batteries. The divalent Mg²⁺ cation lowers ionic mobility, resulting in conductivity <0.1 mS/cm, but offers high thermal stability (>400°C) and reduced flammability .

Calcium Bis(trifluoromethylsulfonyl)azanide (Ca(TFSI)₂)

Ca(TFSI)₂ (MW: 600.35 g/mol) shares similarities with Mg(TFSI)₂ but has marginally higher solubility in carbonate solvents. Its electrochemical window (~4.5 V) is narrower than LiTFSI .

| Property | Sr(TFSI)₂* | Mg(TFSI)₂ | Ca(TFSI)₂ |

|---|---|---|---|

| Molecular Weight (g/mol) | ~647.88† | 600.35 | 600.35 |

| Ionic Conductivity | Not reported | <0.1 mS/cm | ~0.2 mS/cm |

| Thermal Stability (°C) | Estimated >350 | >400 | >380 |

| Applications | Potential solid electrolytes | Mg batteries | Ca-ion systems |

†Calculated based on Sr²⁺ (87.62 g/mol) + 2×TFSI⁻ (280.13 g/mol each).

Ionic Liquids with TFSI⁻ Anions

1-Ethyl-3-methylimidazolium TFSI (EMIM-TFSI)

EMIM-TFSI (MW: 391.31 g/mol) is a room-temperature ionic liquid with high ionic conductivity (~10 mS/cm) and a wide electrochemical window (up to 6.2 V). It is used in supercapacitors and flexible electronics due to its low volatility and tunable dielectric properties .

1-Butyl-1-methylpyrrolidinium TFSI (BMP-TFSI)

BMP-TFSI offers superior thermal stability (>400°C) and is employed in high-temperature capacitors. Its viscosity (~80 cP) is higher than EMIM-TFSI, limiting low-temperature performance .

| Property | EMIM-TFSI | BMP-TFSI |

|---|---|---|

| Ionic Conductivity | ~10 mS/cm | ~4 mS/cm |

| Electrochemical Window | 0–6.2 V | 0–5.5 V |

| Viscosity (25°C) | ~30 cP | ~80 cP |

| Applications | Flexible dielectrics | High-temp capacitors |

Key Research Findings

- Cation Charge and Size: Divalent cations (Sr²⁺, Mg²⁺, Ca²⁺) reduce ionic conductivity due to strong Coulombic interactions but enhance thermal stability. Monovalent cations (Li⁺, K⁺) prioritize conductivity for battery applications .

- Anion Role : TFSI⁻’s stability and weak coordination dominate performance across compounds, enabling high-voltage operation and compatibility with diverse solvents .

- Ionic Liquids : Organic cations (e.g., EMIM⁺) mitigate crystallization issues in polymers, as seen in P(METATFSI-MMA) copolymers for ambipolar transistors .

Biological Activity

Strontium bis(trifluoromethylsulfonyl)azanide, also known as strontium bis(trifluoromethylsulfonyl)imide or bistriflimide, is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicine and industry.

Strontium bis(trifluoromethylsulfonyl)azanide is characterized by its high thermal stability and conductivity, making it valuable in applications such as ionic liquids and batteries. It is a solid at room temperature and exhibits hygroscopic behavior, meaning it can absorb moisture from the environment .

Target Interactions

The biological activity of strontium bis(trifluoromethylsulfonyl)azanide is primarily associated with its interactions with various biomolecules. The compound's structure allows it to participate in substitution and coordination reactions, which can influence biological pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. However, its ability to release biologically active strontium ions suggests that it may play a role in bone metabolism and cell signaling .

Biological Activity

Research has indicated that strontium ions, which are released from strontium bis(trifluoromethylsulfonyl)azanide, can have significant effects on bone health. Strontium has been shown to stimulate osteoblast activity (bone formation) while inhibiting osteoclast activity (bone resorption), making it a candidate for osteoporosis treatment .

Case Studies

- Osteoporosis Treatment : Strontium ranelate, a drug containing strontium, has been successfully used in clinical settings to treat osteoporosis. Studies suggest that strontium promotes bone formation and reduces fracture risk by modulating the activity of osteoblasts and osteoclasts .

- Biomaterials : In studies involving ceramic biomaterials doped with strontium, researchers found that the presence of strontium enhanced the biological response of these materials. This included improved cell adhesion and proliferation, indicating potential applications in bone regeneration and tissue engineering .

Medical Applications

Strontium bis(trifluoromethylsulfonyl)azanide is being explored for its potential therapeutic applications:

- Bone Health : Its ability to release strontium ions suggests potential use in developing treatments for osteoporosis and other bone-related diseases.

- Drug Delivery Systems : The compound's properties may facilitate its use in drug delivery systems aimed at targeting bone tissues .

Industrial Applications

In addition to its biological applications, strontium bis(trifluoromethylsulfonyl)azanide is utilized in:

- Ionic Liquids : Its high conductivity makes it suitable for use in ionic liquids, which are important for various chemical processes .

- Battery Technologies : The compound is also employed in lithium-ion batteries due to its stability and conductivity characteristics .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for strontium bis(trifluoromethylsulfonyl)azanide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via metathesis reactions between strontium halides (e.g., SrCl₂) and lithium bis(trifluoromethylsulfonyl)azanide (LiTFSI) in anhydrous solvents like acetonitrile or THF. Purification involves recrystallization from dry ethanol or vacuum drying to remove residual Li salts. Purity optimization requires strict moisture control (≤10 ppm H₂O) and characterization via ion chromatography to confirm halide removal .

Q. What characterization techniques are critical for confirming the structural integrity of strontium bis(trifluoromethylsulfonyl)azanide?

- Methodological Answer : Key techniques include:

- X-ray Diffraction (XRD) : To determine crystallinity and confirm the Sr²⁺ coordination environment with TFSI⁻ anions .

- FTIR Spectroscopy : To identify characteristic S=O (1130–1240 cm⁻¹) and C-F (1150–1350 cm⁻¹) stretching vibrations .

- ¹⁹F NMR : To verify anion integrity (δ ≈ −79 ppm for CF₃ groups) and detect impurities .

Q. What are the key safety considerations when handling strontium bis(trifluoromethylsulfonyl)azanide in laboratory settings?

- Methodological Answer :

- Hygroscopicity : Store under inert gas (Ar/N₂) to prevent moisture absorption, which can hydrolyze TFSI⁻ into HF and SOₓ species .

- Thermal Decomposition : Avoid temperatures >200°C; decomposition releases SrO, SO₂, and HF .

- Personal Protective Equipment (PPE) : Use HF-resistant gloves and fume hoods during synthesis .

Advanced Research Questions

Q. How does the coordination environment of strontium bis(trifluoromethylsulfonyl)azanide influence its reactivity in non-aqueous electrolytes?

- Methodological Answer : The Sr²⁺ ion’s large ionic radius (≈1.18 Å) promotes weak coordination with TFSI⁻, enhancing ionic mobility in electrolytes. Studies using Raman spectroscopy and molecular dynamics simulations reveal that Sr(TFSI)₂ exhibits higher ionic conductivity (≈3.2 mS/cm at 25°C) compared to Mg²⁺ analogs due to reduced ion pairing. This property is critical for designing solid-state electrolytes .

Q. What methodologies are effective in resolving contradictions in reported electrochemical stability data for strontium-based ionic systems?

- Methodological Answer : Discrepancies in stability windows (e.g., 2.5–4.5 V vs. Li/Li⁺) arise from impurities (e.g., H₂O, Li⁺ residues) and electrode interactions. To resolve these:

- Cyclic Voltammetry (CV) : Use ultrapure electrolytes (<5 ppm H₂O) and Pt microelectrodes to minimize side reactions .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze electrode surfaces post-cycling to identify decomposition products (e.g., SrF₂, sulfates) .

Q. How can computational modeling be integrated with experimental data to predict solvation dynamics in ionic liquid matrices?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal that Sr²⁺ prefers a solvation shell of 4–6 TFSI⁻ anions in ionic liquids like [EMIM][TFSI]. Pair these with:

- Neutron Scattering : To validate coordination numbers.

- Dielectric Spectroscopy : To measure relaxation times and correlate with simulated ion mobility .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.